1,1'-Binaphthalene, 4,4'-dibutoxy-
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Overview
Description
1,1’-Binaphthalene, 4,4’-dibutoxy- is an organic compound with the chemical formula C₂₈H₃₀O₂ It is a derivative of binaphthalene, where the 4 and 4’ positions on the naphthalene rings are substituted with butoxy groups
Preparation Methods
The synthesis of 1,1’-Binaphthalene, 4,4’-dibutoxy- typically involves the reaction of binaphthol with butyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
1,1’-Binaphthalene, 4,4’-dibutoxy- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the butoxy groups, where nucleophiles like thiols or amines replace the butoxy groups, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,1’-Binaphthalene, 4,4’-dibutoxy- has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound can be used in the study of molecular interactions and as a probe in fluorescence-based assays.
Mechanism of Action
The mechanism of action of 1,1’-Binaphthalene, 4,4’-dibutoxy- involves its interaction with specific molecular targets, such as enzymes or receptors. The butoxy groups can enhance the compound’s solubility and facilitate its binding to target sites. The pathways involved may include electron transfer processes and the formation of reactive intermediates.
Comparison with Similar Compounds
Similar compounds to 1,1’-Binaphthalene, 4,4’-dibutoxy- include other binaphthalene derivatives with different substituents, such as:
- 1,1’-Binaphthalene, 4,4’-dimethoxy-
- 1,1’-Binaphthalene, 4,4’-diethoxy-
- 1,1’-Binaphthalene, 4,4’-dipropoxy-
These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and applications.
Properties
CAS No. |
4499-67-6 |
---|---|
Molecular Formula |
C28H30O2 |
Molecular Weight |
398.5 g/mol |
IUPAC Name |
1-butoxy-4-(4-butoxynaphthalen-1-yl)naphthalene |
InChI |
InChI=1S/C28H30O2/c1-3-5-19-29-27-17-15-23(21-11-7-9-13-25(21)27)24-16-18-28(30-20-6-4-2)26-14-10-8-12-22(24)26/h7-18H,3-6,19-20H2,1-2H3 |
InChI Key |
SKNZRFPXAIAPMD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C2=CC=CC=C21)C3=CC=C(C4=CC=CC=C43)OCCCC |
Origin of Product |
United States |
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